
alpha-Hexabromocyclododecane
作用机制
乙苯托品通过作为抗胆碱能和抗组胺药来发挥作用。 它阻断乙酰胆碱在毒蕈碱受体上的作用并抑制多巴胺的再摄取,从而增加大脑中的多巴胺水平 .
生化分析
Biochemical Properties
Alpha-Hexabromocyclododecane interacts with various enzymes and proteins. Five bacterial strains capable of degrading this compound have been isolated and identified: Pseudomonas sp. HB01, Bacillus sp. HBCD-sjtu, Achromobacter sp. HBCD-1, Achromobacter sp. HBCD-2, and Pseudomonas aeruginosa HS9 . The nature of these interactions involves the degradation of this compound, which is a crucial step in its bioremediation .
Cellular Effects
This compound can induce cancer by causing inappropriate antidiuretic hormone syndrome . It has been detected globally in environmental contamination, with concentrations ranging from ng to μg .
Molecular Mechanism
Current research suggests that it involves the action of specific bacterial strains that can degrade this compound .
Temporal Effects in Laboratory Settings
It is known that methods to degrade this compound include physicochemical methods, bioremediation, and phytoremediation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors during its degradation process .
准备方法
乙苯托品的合成涉及在特定条件下将托品碱与二苯甲醇反应。 工业生产方法通常涉及使用溶剂和催化剂来优化产率和纯度 .
化学反应分析
乙苯托品经历各种化学反应,包括:
氧化: 这种反应可以通过使用高锰酸钾等氧化剂来促进。
还原: 还原反应可以使用氢化铝锂等还原剂进行。
科学研究应用
乙苯托品具有广泛的科学研究应用:
化学: 它用于研究抗胆碱能和抗组胺特性。
生物学: 研究人员利用它来了解其对神经递质系统的影响。
医学: 它正在研究其在治疗帕金森病和其他神经系统疾病方面的潜力。
工业: 它用于开发药物和其他化学产品.
相似化合物的比较
乙苯托品与苯海索和苯海拉明等其他化合物相似。 它作为抗胆碱能和抗组胺药的双重作用是独一无二的。 这种双重作用使其在治疗帕金森病和其他涉及神经递质失衡的疾病方面特别有效 .
属性
IUPAC Name |
(1R,2R,5S,6R,9R,10S)-1,2,5,6,9,10-hexabromocyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIGXXQKDWULML-PQTSNVLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](CC[C@H]([C@@H](CC[C@@H]([C@@H]1Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873771, DTXSID401016672 | |
| Record name | (+/-)-α-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-alpha-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134237-50-6, 678970-15-5 | |
| Record name | α-Hexabromocyclododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134237-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hexabromocyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Hexabromocyclododecane, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0678970155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-α-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-alpha-Hexabromocyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-HEXABROMOCYCLODODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9X5ZAC15C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .ALPHA.-HEXABROMOCYCLODODECANE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q53DD47II | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is α-HBCD of particular concern despite its low abundance in commercial HBCD mixtures?
A: While α-HBCD makes up a small percentage of the commercial HBCD mixture, it is the predominant stereoisomer found in human tissues, including breast milk and blood, as well as in wildlife [, ]. This bioaccumulation suggests that α-HBCD is more persistent and biomagnifies more readily in the environment compared to other HBCD stereoisomers.
Q2: What do we know about the absorption, distribution, metabolism, and excretion (ADME) of α-HBCD in mammals?
A: Studies in female C57BL/6 mice have shown that orally administered α-HBCD is absorbed efficiently, with approximately 90% of a 3 mg/kg dose being absorbed []. Its lipophilic nature leads to its accumulation in adipose tissue, liver, muscle, and skin. α-HBCD is metabolized and excreted through both feces and urine, with metabolites being the primary form in urine. Elimination occurs in a biphasic manner, with an initial rapid phase followed by a much longer terminal half-life, suggesting a potential for bioaccumulation [].
Q3: Are there any noticeable differences in the way different HBCD stereoisomers are processed by the body?
A: Interestingly, unlike the stereoisomerization observed with γ-HBCD exposure, exposure to α-HBCD did not lead to the formation of other HBCD stereoisomers in mice []. This suggests distinct metabolic pathways and potential differences in toxicity for different stereoisomers.
Q4: What are the potential environmental implications of α-HBCD?
A: Studies have linked exposure to environmentally relevant concentrations of HBCD, along with other flame retardants like PBDEs, to adverse effects in American Kestrels (Falco sparverius) []. These effects include delayed egg-laying, reduced eggshell thickness, lower fertility, and decreased reproductive success. The accumulation of α-HBCD in wildlife, including birds, highlights its potential for ecosystem disruption and emphasizes the need for further research into its long-term ecological consequences.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





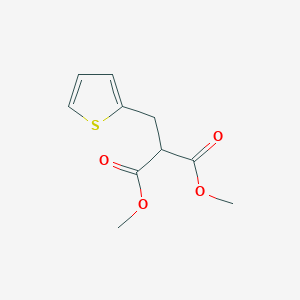

![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)
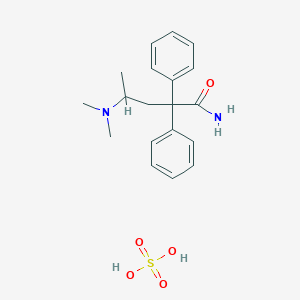
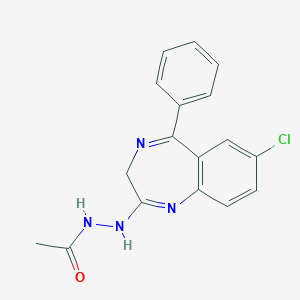
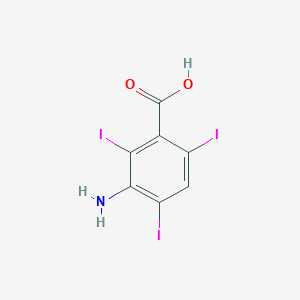
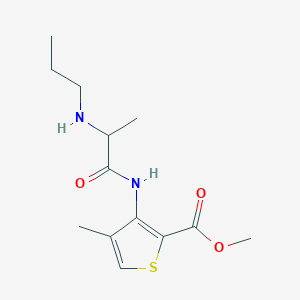
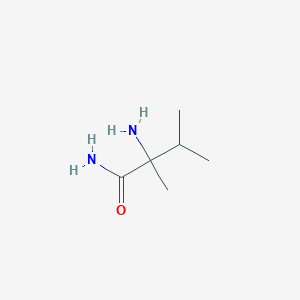
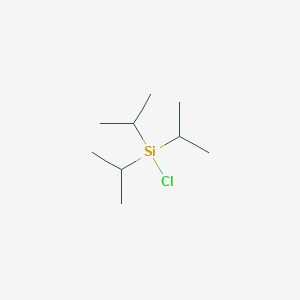
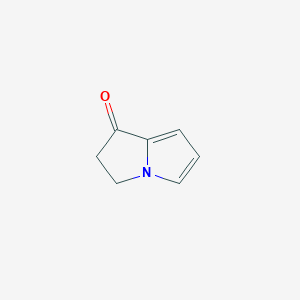
![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)
